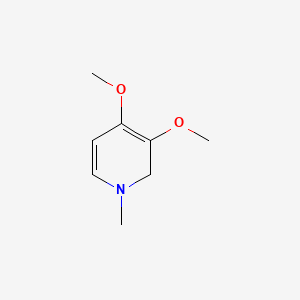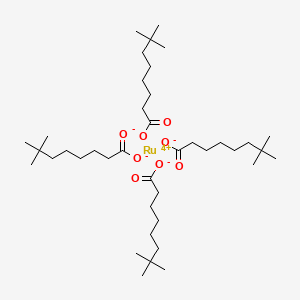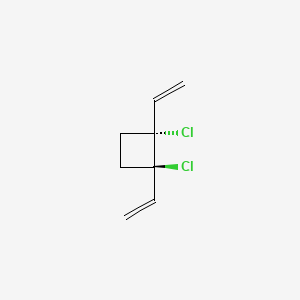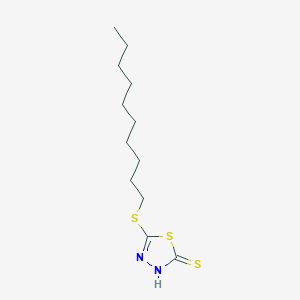
Arecolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arecolidine is an alkaloid derived from the betel nut (Areca catechu), a fruit of a palm tree. It is known for its pharmacological effects, particularly as an agonist at both muscarinic and nicotinic acetylcholine receptors . This compound has been used in various forms, including as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice .
Preparation Methods
Arecolidine can be synthesized through several routes. One common method involves the extraction of arecoline from the betel nut, followed by chemical modification to produce this compound . The industrial production of this compound typically involves the use of advanced extraction techniques and chemical synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
Arecolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of arecoline oxide, while reduction can produce arecoline .
Scientific Research Applications
In chemistry, it is used as a model compound to study the behavior of alkaloids and their interactions with other molecules . In biology, arecolidine has been investigated for its effects on the nervous system, particularly its ability to modulate acetylcholine receptors . In medicine, this compound has shown potential as a therapeutic agent for conditions such as Alzheimer’s disease and other neurodegenerative disorders . Additionally, this compound has been used in the industry for its anti-parasitic properties .
Mechanism of Action
Arecolidine exerts its effects primarily by binding to muscarinic and nicotinic acetylcholine receptors . This binding activates various signaling pathways, including the PI3K-Akt signaling pathway and the MAPK signaling pathway . These pathways are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis . The activation of these pathways by this compound can lead to various physiological effects, including increased neurotransmitter release and modulation of immune responses .
Comparison with Similar Compounds
Arecolidine is similar to other alkaloids derived from the betel nut, such as arecoline and guvacoline . this compound is unique in its ability to bind to both muscarinic and nicotinic acetylcholine receptors, whereas other alkaloids may have a more selective binding profile . Additionally, this compound has been shown to have distinct pharmacological effects, such as its potential neuroprotective properties, which are not as prominent in other similar compounds .
Properties
CAS No. |
57680-57-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3,4-dimethoxy-1-methyl-2H-pyridine |
InChI |
InChI=1S/C8H13NO2/c1-9-5-4-7(10-2)8(6-9)11-3/h4-5H,6H2,1-3H3 |
InChI Key |
MYDYIGNXMHUFGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















